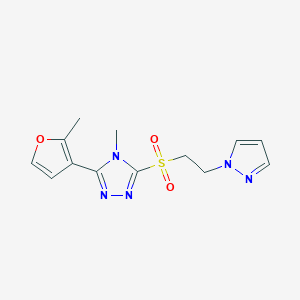![molecular formula C17H20N4O2S B7679233 3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole](/img/structure/B7679233.png)
3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSMP is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole is not well understood. However, studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has also been shown to exhibit anti-cancer activity in vitro. However, the exact biochemical and physiological effects of this compound are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole in lab experiments is its stability and ease of synthesis. This compound can be synthesized using various methods and is stable under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole. One direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biochemical and physiological effects of this compound. Another direction is to explore the potential applications of this compound in other fields, such as material science and environmental science. Finally, further studies are needed to determine the toxicity and safety of this compound, which will be important for its potential use in medicine.
Synthesemethoden
3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole can be synthesized using various methods, including the reaction of 4-(chloromethyl) benzoyl chloride with 3-amino-5-methylpyrazole in the presence of a base, followed by the reaction with sodium methanesulfinate. Another method involves the reaction of 4-(chloromethyl) benzoyl chloride with 3-amino-5-methylpyrazole in the presence of a base, followed by the reaction with sodium sulfide. These methods have been optimized to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks. In environmental science, this compound has been used as a chelating agent for heavy metal ions.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-10-14(2)21(19-13)16-6-4-15(5-7-16)11-24(22,23)12-17-8-9-18-20(17)3/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKORKYMJXVUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B7679152.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)

![8-Methyl-2-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7679205.png)
![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)

![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)
![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)
![N-[2-[(4-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7679221.png)


![4-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679262.png)
